
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane: is a complex organosilicon compound characterized by the presence of four trifluoromethylphenyl groups attached to a divinyldisiloxane core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylsilane derivatives.
Hydrosilylation Reaction: The key step involves the hydrosilylation of 4-(trifluoromethyl)phenylsilane with divinyldisiloxane in the presence of a platinum catalyst. This reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems enhances the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Functionalized derivatives with various substituents
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane finds applications in several scientific research fields:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of bio-compatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)disiloxane
- 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)disilane
- 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)vinylsilane
Uniqueness
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane stands out due to its divinyldisiloxane core, which imparts unique reactivity and stability compared to its analogs. The presence of vinyl groups allows for further functionalization and cross-linking, enhancing its versatility in various applications.
Eigenschaften
CAS-Nummer |
920743-82-4 |
|---|---|
Molekularformel |
C32H22F12OSi2 |
Molekulargewicht |
706.7 g/mol |
IUPAC-Name |
ethenyl-[ethenyl-bis[4-(trifluoromethyl)phenyl]silyl]oxy-bis[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C32H22F12OSi2/c1-3-46(25-13-5-21(6-14-25)29(33,34)35,26-15-7-22(8-16-26)30(36,37)38)45-47(4-2,27-17-9-23(10-18-27)31(39,40)41)28-19-11-24(12-20-28)32(42,43)44/h3-20H,1-2H2 |
InChI-Schlüssel |
IOIHOYVOZYYAHY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[Si](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)O[Si](C=C)(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
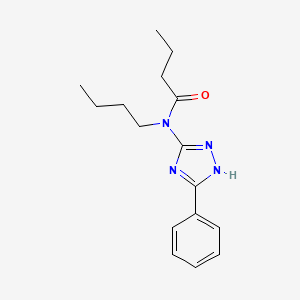
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)
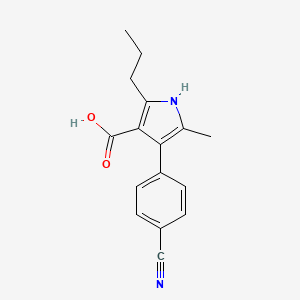
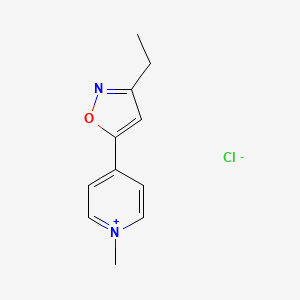
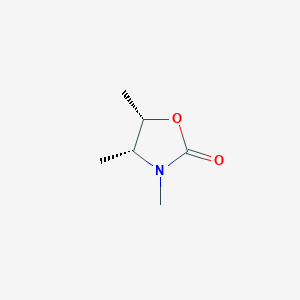
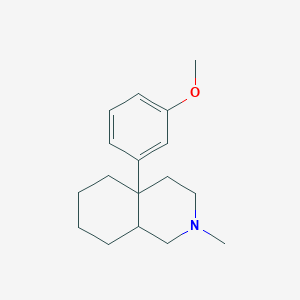
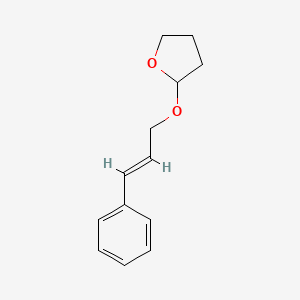
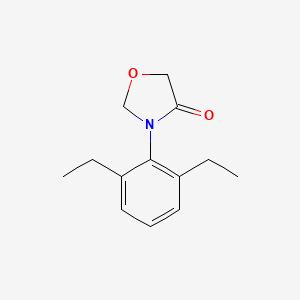
![Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B12894209.png)
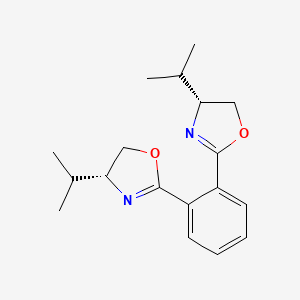
![2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B12894223.png)
![[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
